(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide, also known as JNJ-42165279, is a selective and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the metabolism of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the body. The inhibition of FAAH by JNJ-42165279 leads to an increase in endocannabinoid levels, which can have various physiological effects. In
Mécanisme D'action
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide is a potent and selective inhibitor of FAAH, which is responsible for the metabolism of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. The activation of these receptors can have various physiological effects, including analgesia, anxiolysis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation can lead to analgesia, anxiolysis, and anti-inflammatory effects. In addition, (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency for FAAH inhibition, which allows for specific targeting of the endocannabinoid system. Another advantage is its ability to increase the levels of endocannabinoids in the body, which can have various physiological effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has a relatively short half-life, which can limit its duration of action.
Orientations Futures
There are several future directions for the study of (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide. One direction is the investigation of its potential therapeutic applications in humans. Clinical trials are currently underway to evaluate its safety and efficacy in the treatment of anxiety disorders and substance abuse disorders. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to better understand its mechanism of action and its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide involves several steps, starting from the reaction of 3,4-dichlorobenzylamine with ethyl 3-oxobutanoate to form the intermediate 3-(3,4-dichlorophenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the reaction of the amine with 3-chloropropanoyl chloride to form (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety disorders, depression, and substance abuse disorders. In addition, (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-9-2-1-7(5-10(9)13)14-11(17)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2,(H,14,17)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBUIFRURIZLJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.